molecular formula C12H14O4 B8380067 2-Hydroxy-5-(t-butylcarbonyloxy)benzaldehyde

2-Hydroxy-5-(t-butylcarbonyloxy)benzaldehyde

Cat. No.: B8380067
M. Wt: 222.24 g/mol
InChI Key: LCOYORULSFNHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(t-butylcarbonyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H14O4/c1-12(2,3)11(15)16-9-4-5-10(14)8(6-9)7-13/h4-7,14H,1-3H3

InChI Key

LCOYORULSFNHNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (-8° C.), stirred suspension of 2,5-dihydroxybenzaldehyde (13 g, 93.6 mmol) in of CH2Cl2 (65 ml) (dried over 4A sieves) (65 ml) was added triethylamine (6.5 ml, 46.8 mmol) to give a deep red solution. Pivaloyl chloride (5.6 g, 46.8 mmol) was added portionwise keeping the temperature below 0° C. After the addition was complete the reaction was allowed to warm to ambient temperature and stirred overnight. The reaction was washed with 2N aqueous HCl, water, saturated aqueous NaHCO3 and dried (MgSO4). The organic solution was filtered and evaporated and the residue purified by chromatography (eluant: CH2Cl2 /hexane) to give the title product as a colourless oil which crystallized on standing (4.7 g, 45% based on limiting reagent).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2,5-dihydroxybenzaldehyde (10 g) in dichloromethane (50 ml) at 0° C. was added triethylamine (5 ml) and pivaloyl chloride (4.4 ml). The mixture was stirred at room temperature for 18 hours, filtered and the filtrates washed with 2M HCl (100 ml), brine (100 ml) and sodium bicarbonate (100 m), dried (magnesium sulphate) filtered and evaporated. The residue was purified by chromatography on silica gel using dichloromethane:hexane (0:1 to 1:1 gradient) then ethyl acetate:hexane (1:9 to 3:7 gradient) as eluants to give 2-hydroxy-5-(t-butylcarbonyloxy)benzaldehyde (4 g) and some 2,5-dihydroxy-benzaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two

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